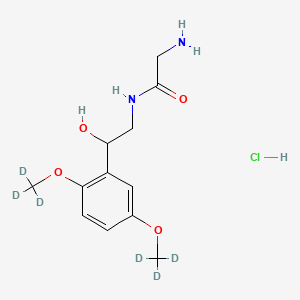

Midodrine D6 Hydrochloride

Übersicht

Beschreibung

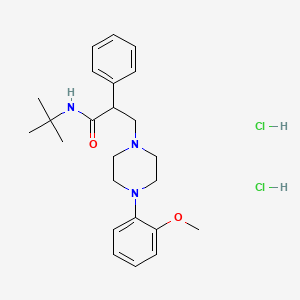

Midodrine D6 Hydrochloride is a prodrug form of the α1-adrenergic receptor (α1-AR) agonist desglymidodrine . It is used to treat low blood pressure (hypotension) by stimulating nerve endings in blood vessels, causing the blood vessels to tighten and increase blood pressure .

Synthesis Analysis

Midodrine D6 Hydrochloride is synthesized via a Hantzsch condensation reaction . The process variables such as reaction temperature, heating time, reagent volume, and pH were screened by operating a 2-level full factorial design .Molecular Structure Analysis

The molecular formula of Midodrine D6 Hydrochloride is C12H12D6N2O4 • HCl . The InChI code is InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; .Chemical Reactions Analysis

Midodrine D6 Hydrochloride undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglymidodrine . The optimal reaction parameters of this chemical derivatization were determined using a Hantzsch condensation reaction .Physical And Chemical Properties Analysis

Midodrine D6 Hydrochloride is a solid substance . It has a molecular weight of 296.8 and is soluble in DMSO and Methanol .Wissenschaftliche Forschungsanwendungen

Prevention of Vasovagal Syncope

Midodrine has been used in the prevention of vasovagal syncope (VVS), a common clinical condition that lacks effective medical therapies . Midodrine, a prodrug for an α1-adrenergic receptor agonist, might suppress VVS . Studies have shown that midodrine can substantially reduce the likelihood of positive head-up-tilt (HUT) test outcomes . It also provides a significant reduction in the risk of VVS in randomized, double-blinded clinical trials .

Treatment of Orthostatic Hypotension

Midodrine hydrochloride is a short-acting pressor agent that raises blood pressure in the upright position in patients with orthostatic hypotension . Orthostatic hypotension is a condition where patients experience a reduction in blood pressure when they stand up, which can result in symptoms of dizziness, blurring of vision, fainting, and falls . Midodrine has been shown to be a well-tolerated and clinically effective treatment for symptomatic orthostatic hypotension .

Activation of α-Adrenergic Receptors

Midodrine hydrochloride forms an active metabolite, desglymidodrine, which is an α1-agonist . It exerts its actions via activation of the α-adrenergic receptors of the arteriolar and venous vasculature, producing an increase in vascular tone and elevation of blood pressure .

Wirkmechanismus

Target of Action

Midodrine D6 Hydrochloride, commonly known as Midodrine, primarily targets the alpha-1 adrenergic receptors . These receptors are expressed in the arteriolar and venous vasculature . The activation of these receptors leads to an increase in vascular tone and elevation of blood pressure .

Mode of Action

Midodrine is a prodrug that undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine . Desglymidodrine acts as an agonist at the alpha-1 adrenergic receptors . This interaction with its targets results in the activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . This activation leads to an increase in vascular tone and a subsequent elevation of blood pressure .

Biochemical Pathways

The biochemical pathway primarily involves the metabolism of Midodrine to form desglymidodrine . This process is known as deglycination, which occurs in the liver and many other tissues . The formed desglymidodrine then acts as an agonist at the alpha-1 adrenergic receptors, leading to an increase in vascular tone and blood pressure .

Pharmacokinetics

Midodrine is rapidly absorbed after oral administration, with an absolute bioavailability of 93% . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine . Neither Midodrine nor desglymidodrine are bound to plasma proteins to any significant extent . The half-life of its metabolic product is around 2.5 hours .

Result of Action

The administration of Midodrine results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension of various etiologies . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of Midodrine, with some effect persisting for 2 to 3 hours .

Action Environment

The action of Midodrine can be influenced by various environmental factors. For instance, in patients with cirrhosis and tense ascites, the pharmacokinetic parameters of Midodrine can differ significantly from those in healthy individuals . Therefore, drug monitoring, dose adjustments, and consideration of drug-drug interactions should all be considered during therapy in this vulnerable patient group .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQZNBCJBRZDT-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Midodrine D6 Hydrochloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)